![molecular formula C16H16N2O3S B11050321 1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl-](/img/structure/B11050321.png)
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . For instance, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
What sets 1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl- apart is its unique sulfonamide group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H16N2O3S |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N,1-dimethyl-2-oxo-N-phenyl-3H-indole-5-sulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-17-15-9-8-14(10-12(15)11-16(17)19)22(20,21)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
ZKDYEEKUVKENCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.